5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrol-2-one core structure This compound is notable for its diverse functional groups, including a dimethylamino group, a hydroxy group, an imidazole ring, and a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Imidazole Ring: This can be accomplished through a condensation reaction between an imidazole derivative and an appropriate electrophilic intermediate.
Addition of the Methoxybenzoyl Group: This step typically involves an esterification or acylation reaction using 4-methoxybenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The dimethylamino and imidazole groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-THIONE
- **5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(4-METHOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-IMINE
Uniqueness
The presence of both the dimethylamino group and the imidazole ring in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-28(2)20-9-5-18(6-10-20)23-22(24(31)19-7-11-21(34-3)12-8-19)25(32)26(33)30(23)15-4-14-29-16-13-27-17-29/h5-13,16-17,23,31H,4,14-15H2,1-3H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSNKWNQEXHCCO-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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